(+/-)-trans Taxifolin-d3
Description
(+/-)-trans Taxifolin-d3 (Dihydroquercetin-d3) is a deuterium-labeled isotopologue of the naturally occurring flavonoid taxifolin. Its molecular formula is C15H9D3O7, with a molecular weight of 307.27 g/mol . The compound retains the core flavanone structure of taxifolin, characterized by five hydroxyl groups at positions 3, 3', 4', 5, and 7, with three hydrogen atoms replaced by deuterium at unspecified positions (likely at 3, 3', and 4' based on nomenclature conventions). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry while maintaining biological activity comparable to non-deuterated taxifolin .
Key properties include:
Properties
Molecular Formula |
C₁₅H₉D₃O₇ |
|---|---|
Molecular Weight |
307.27 |
Synonyms |
Dihydroquercetin-d3; 3,3’,4’,5,7-Pentahydroxyflavanone-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing (+/-)-trans Taxifolin-d3, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or chemical reduction. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) for enantiomeric resolution. Purity assurance involves triplicate measurements with orthogonal techniques (e.g., HPLC-MS coupling) and validation against certified reference materials. Stress testing under varying pH/temperature conditions can assess stability during synthesis .
Q. How should researchers evaluate the stability of (+/-)-trans Taxifolin-d3 in different experimental matrices (e.g., plasma, buffer solutions)?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in target matrices at 4°C, 25°C, and 37°C. Use HPLC-UV or LC-MS to quantify degradation products over time. Include controls for matrix effects (e.g., protein binding in plasma). Data should be analyzed using kinetic models (e.g., first-order decay) to predict shelf-life .
Q. What are the best practices for quantifying (+/-)-trans Taxifolin-d3 in complex biological samples?
- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) using deuterated internal standards to correct for matrix interference. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 15%), and recovery (80–120%). Sample preparation should include protein precipitation or solid-phase extraction to reduce background noise .
Q. How can researchers initially assess the biological activity of (+/-)-trans Taxifolin-d3 in vitro?
- Methodological Answer : Use cell-based assays (e.g., antioxidant activity via DPPH/ABTS assays) with dose-response curves (0.1–100 µM). Include positive controls (e.g., ascorbic acid) and negative controls (vehicle-only). Replicate experiments in triplicate and analyze using nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported pharmacokinetic data for (+/-)-trans Taxifolin-d3?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify variables causing discrepancies (e.g., bioavailability differences due to formulation). Use cross-species pharmacokinetic studies (rodent vs. primate) and physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific metabolic pathways. Validate findings with tandem mass spectrometry imaging (MSI) for tissue distribution .
Q. What experimental strategies can elucidate the isotopic effect of deuterium in (+/-)-trans Taxifolin-d3 on metabolic pathways?
- Methodological Answer : Compare metabolic profiles of deuterated vs. non-deuterated Taxifolin using stable isotope tracing (e.g., ¹³C-glucose) in hepatocyte models. Analyze metabolites via untargeted LC-HRMS and use pathway enrichment tools (e.g., MetaboAnalyst). Molecular dynamics (MD) simulations can predict deuterium’s impact on enzyme binding affinities (e.g., CYP450 isoforms) .
Q. How to optimize computational models for predicting (+/-)-trans Taxifolin-d3’s interactions with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with cryo-EM or X-ray crystallography structures of target proteins (e.g., Nrf2-Keap1). Validate predictions using surface plasmon resonance (SPR) for binding kinetics (ka/kd). Apply machine learning (e.g., Random Forest) to classify structure-activity relationships from existing datasets .
Q. What methodologies are recommended for studying synergistic effects between (+/-)-trans Taxifolin-d3 and other antioxidants?
- Methodological Answer : Use factorial design experiments (e.g., 2×2 matrix) to test combinations. Quantify synergy via Chou-Talalay’s combination index (CI < 1 indicates synergy). Mechanistic studies should include transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., Nrf2/ARE) and redox proteomics to assess post-translational modifications .
Q. How to ensure interoperability of chemical data for (+/-)-trans Taxifolin-d3 across academic and regulatory databases?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by using standardized identifiers (e.g., InChIKey, CAS RN) and depositing raw data in repositories like ChEMBL or PubChem. Metadata should include experimental conditions (e.g., buffer pH, temperature) and instrument parameters (e.g., LC gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
